2-(1H-pyrazol-4-yl)quinoline
Overview
Description
2-(1H-pyrazol-4-yl)quinoline is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- 1H-Pyrazolo[3,4-b]quinolines Synthesis : A comprehensive review of over 100 years of research highlights the synthesis methods and photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines, indicating their potential as fluorescent sensors and biologically active compounds (Danel et al., 2022).
Biological Activities
- Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to the 2-(1H-pyrazol-4-yl)quinoline structure, have been synthesized and evaluated for antimicrobial activity, showcasing their potential in combating bacterial and fungal infections (Holla et al., 2006).
- Environmental Monitoring and Imaging : A quinoline appended pyrazoline derivative has been developed as a sensor for Ni2+ ions, demonstrating applications in live cell imaging and environmental monitoring (Subashini et al., 2017).
- Corrosion Inhibition : Quinoxaline derivatives, related in structure to this compound, have shown significant efficacy as corrosion inhibitors for mild steel in acidic medium, suggesting their utility in protecting industrial materials (Saraswat & Yadav, 2020).
Advanced Materials and Chemical Synthesis
- Electroluminescent Devices : A novel synthesis approach for 1H-pyrazolo[3,4-b]quinolines, used in electroluminescent devices, has been developed, indicating their importance in the fabrication of organic light-emitting diodes (Chaczatrian et al., 2004).
Safety and Hazards
2-(1H-pyrazol-4-yl)quinoline is classified as an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-(1h-pyrazol-4-yl)quinoline, have been found to exhibit a wide spectrum of biological properties . They have been used in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, some pyrazole derivatives have been found to exhibit COX-2 inhibitory action , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological properties exhibited by pyrazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of a compound . .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrazol-4-yl)quinoline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with several key biomolecules, including protein kinases and enzymes involved in cellular signaling pathways. For instance, this compound has been identified as a potent inhibitor of c-MET, a receptor tyrosine kinase involved in cell growth and differentiation . The interaction between this compound and c-MET involves binding to the ATP-binding site, thereby inhibiting its kinase activity and downstream signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by disrupting the c-MET signaling pathway . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent modulation of their activity. At the molecular level, this compound binds to the ATP-binding site of c-MET, leading to inhibition of its kinase activity . This inhibition results in the blockade of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, this compound has been shown to induce changes in gene expression by modulating transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of c-MET activity . Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits c-MET activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The primary enzymes involved in the metabolism of this compound are cytochrome P450 isoforms, which catalyze its oxidation to form reactive intermediates. These intermediates are subsequently conjugated with glutathione or glucuronic acid, facilitating their excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Additionally, this compound binds to plasma proteins, such as albumin, which influences its distribution and bioavailability in tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with c-MET and other signaling molecules . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct its localization and stability.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEABRQVZLJNLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402734 | |
Record name | 2-(1H-pyrazol-4-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-87-3 | |
Record name | 2-(1H-pyrazol-4-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Pyrazol-4-yl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.